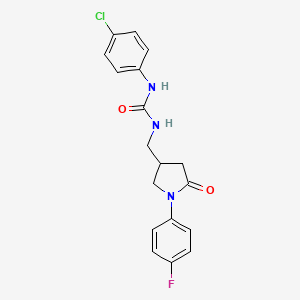

![molecular formula C17H9FN2O3 B2767933 3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one CAS No. 884988-40-3](/img/structure/B2767933.png)

3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one” is a type of organic compound. It is related to crystalline forms of 3-[5-(2-fluorophenyl)-[1,2,4]oxadiazol-3-yl]-benzoic acid . This compound is used in pharmaceutical compositions and dosage forms . It is used for the treatment, prevention, or management of diseases ameliorated by modulation of premature translation termination or nonsense-mediated mRNA decay .

Synthesis Analysis

The synthesis of similar compounds involves various methods. For instance, a study on the synthesis of fluorophenyl-isoxazole-carboxamide derivatives involved the design and synthesis of a novel series of these derivatives . The anticancer activities of these compounds were evaluated against various cancer cell lines .Molecular Structure Analysis

The molecular structure of similar compounds can be analyzed using various techniques. For instance, the structure of a synthesized compound was established by 1H, 13C, 19F-NMR, IR spectroscopy, and mass-spectrometry .Chemical Reactions Analysis

The chemical reactions of similar compounds involve various processes. For instance, a study on the anti-inflammatory and analgesic activity of 3-[(5-substituted-1,3,4-oxadiazol-2-yl-thio)acetyl]-2H-chromen-2-ones involved the condensation between the appropriately substituted 5-substituted-1,3,4-oxadiazolyl-2-thione and 3-(2-bromoacetyl)-2H-chromen-2-one .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be analyzed using various techniques. For instance, the molecular weight of a similar compound, Ethyl 3-(4-fluorophenyl)-[1,2,4]oxadiazole-5-carboxylate, is 236.2 .Scientific Research Applications

Antimicrobial Activity

Studies have shown that certain derivatives of this compound exhibit significant antimicrobial properties. For instance, Schiff bases of coumarin-incorporated 1,3,4-oxadiazole derivatives displayed considerable activity against bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as the fungal strain Candida albicans (Bhat, Al-Omar, & Siddiqui, 2013). Another study found that oxadiazole derivatives, including those with fluorophenyl groups, showed remarkable anti-TB activity and superior anti-microbial activity (Mamatha S.V, Bhat, Sagar B K, & Meenakshi S.K., 2019).

Optical and Fluorescence Applications

Research into the optical and fluorescence properties of these compounds has revealed potential applications in materials science. Novel 3-(2,2 a ,3-triazacyclopenta[jk]fluoren-1-yl)-2H-chromen-2-one derivatives were synthesized, showing excellent nonlinear optical properties, indicating potential for use in optical switching and waveguides (García et al., 2016). Additionally, the synthesis of 2-{5-[2- arylethenyl]-1,3,4-oxadiazol-2-yl}-3H-benzo[f]chromen-3-ones was reported, highlighting their sensitivity and practical utility as fluorescent brighteners (Rajesha, Kiran Kumar, Naik, & Mahadevan, 2013).

Material Science and Polymers

New fluorinated poly(1,3,4-oxadiazole-ether-imide)s were prepared by solution polycondensation reaction, demonstrating high thermal stability and potential for creating thin, pinhole-free coatings on silicon wafers, with some polymers exhibiting blue fluorescence (Hamciuc, Hamciuc, & Brumǎ, 2005).

Chemical Genetics and Apoptosis Induction

In the realm of chemical genetics, 3-aryl-5-aryl-1,2,4-oxadiazoles were identified as potent apoptosis inducers, demonstrating the utility of chemical genetics in anticancer drug research and the identification of molecular targets (Cai, Drewe, & Kasibhatla, 2006).

Mechanism of Action

Target of Action

It’s worth noting that 1,2,4-oxadiazole derivatives, which this compound is a part of, have been found to exhibit a broad spectrum of biological activities . They have shown moderate nematocidal activity against Meloidogyne incognita and anti-fungal activity to Rhizoctonia solani .

Mode of Action

It’s known that 1,2,4-oxadiazole derivatives can interact with various enzymes and proteins that contribute to cell proliferation . The interaction of these compounds with their targets can lead to changes in the cellular processes, potentially leading to the observed biological activities .

Biochemical Pathways

It’s known that 1,2,4-oxadiazole derivatives can affect various biochemical pathways due to their broad spectrum of biological activities . These compounds can interact with different enzymes and proteins, leading to changes in the biochemical pathways and their downstream effects .

Result of Action

It’s known that 1,2,4-oxadiazole derivatives can have various biological effects due to their interaction with different enzymes and proteins . These interactions can lead to changes in cellular processes, potentially leading to the observed biological activities .

Safety and Hazards

Future Directions

The future directions of research on similar compounds involve various areas. For instance, a study on the synthesis of organofluorine compounds, including pyrazoles, highlighted the demand for the incorporation of fluorine atoms and fluorine-containing functional groups into organic molecules . This is due to the enhancement of the ability of these molecules to permeate through biological membranes, increase the strength of binding to target receptors, and improve metabolic stability .

properties

IUPAC Name |

3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]chromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H9FN2O3/c18-12-7-5-10(6-8-12)15-19-16(23-20-15)13-9-11-3-1-2-4-14(11)22-17(13)21/h1-9H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXJRNSUFUZKSLH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=NC(=NO3)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H9FN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2-chlorophenyl)methyl]-3-[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]propanamide](/img/structure/B2767852.png)

![8-Tert-butyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B2767856.png)

![(Z)-ethyl 2-((2,4-dichlorobenzoyl)imino)-1-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2767866.png)

![2-(naphthalen-2-yloxy)-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)acetamide](/img/structure/B2767872.png)